2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

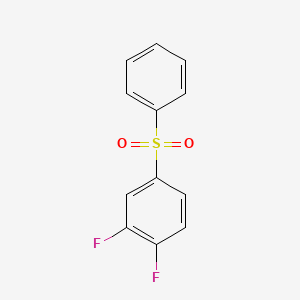

The compound "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" is a chemical entity that can be derived from benzoyl propionic acid derivatives. These derivatives are known for their potential in synthesizing various heterocyclic compounds, which are of interest due to their diverse biological activities. For instance, 3-(4-Phenyl) benzoyl propionic acid has been utilized as a starting material to synthesize a range of heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, which have shown interesting reactivity towards different nucleophiles .

Synthesis Analysis

The synthesis of related compounds often involves the use of benzoyl propionic acid as a precursor. For example, derivatives of 3-(4-Phenyl) benzoyl propionic acid have been synthesized and their behavior with various nucleophiles has been studied . Additionally, 3-(4-Phenoxybenzoyl) propionic acids have been prepared and tested for biological activities such as hypolipidemic effects in rats, with the 2-acetylthio derivative showing potent activity . These studies provide insights into the synthetic routes that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related 3-amino-2-benzoylaminopropenoic acid derivatives has been analyzed, revealing that these compounds exhibit a Z configuration around the exocyclic C=C double bond . This information is crucial as it can influence the chemical behavior and biological activity of the compound. The preservation of the Z configuration in the synthesis of derivatives from the parent compound is confirmed, which is relevant for understanding the structural aspects of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" .

Chemical Reactions Analysis

The reactivity of benzoyl propionic acid derivatives towards nucleophiles has been reported, which is significant for understanding the chemical reactions that "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" may undergo . The study of these reactions can provide a foundation for predicting the behavior of the compound under different chemical conditions and for designing new compounds with desired properties.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" is not directly provided, related research on the synthesis of carboxylate type sorbents from oligomers of 2-propenylphenol and formaldehyde offers insights into the properties of structurally similar compounds . These studies highlight the importance of factors such as pH and temperature on the functional properties of the compounds, which could be extrapolated to understand the behavior of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" in various environments .

Scientific Research Applications

Organotin Complexes Preparation

- Study Context : Danish et al. (1994) researched the preparation of organotin complexes using 3-(2-Furanyl)-2-propenoic acid. These complexes were characterized through various spectroscopic methods, emphasizing their structural and chemical properties (Danish, Mazhar, Islam, & Chaudary, 1994).

Molecular Structures of Derivatives

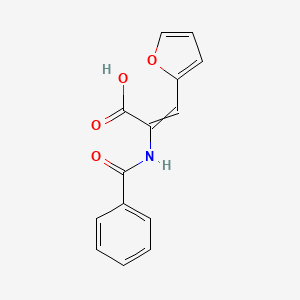

- Molecular Configurations : Djinović-Carugo et al. (1994) investigated the molecular structures of three derivatives of 3-amino-2-benzoylaminopropenoic acid, revealing the Z configuration around the exocyclic C=C double bond. This study provided insights into the synthesis mechanisms and structural characteristics of these derivatives (Djinović-Carugo et al., 1994).

Synthesis of Furanones

- Acid and Base Effects on Synthesis : Gelmi et al. (1997) explored the transformation of 4-(2-Oxa-alkylidene)-5(4H)-oxazolones into 5-alkylidene-3-benzoylamino-2(5H)-furanones under acidic conditions. This work demonstrated a novel method for synthesizing furanones with specific configurations (Gelmi, Clerici, & Melis, 1997).

Heterocyclic System Preparation

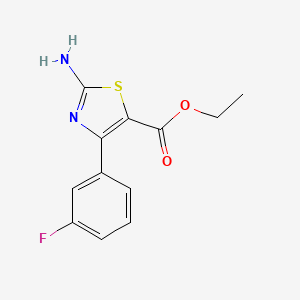

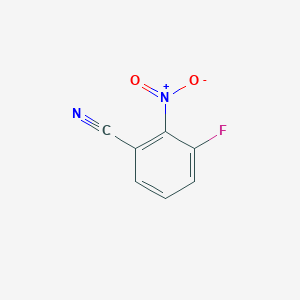

- Versatile Synthons for Heterocyclic Systems : Pizzioli et al. (1998) presented the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog as versatile synthons for preparing polysubstituted heterocyclic systems. This research highlights the compound's versatility in creating diverse chemical structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Enantioselective Hydrogenation

- Application in Drug Synthesis : Brunner et al. (1986) investigated the enantioselective hydrogenation of α- N -benzoylamino-2-butenoic acid. The products of this hydrogenation have implications in drug synthesis, particularly for the antituberculosis drug ethambutol (Brunner, Knott, Kunz, & Thalhammer, 1986).

Synthesis of Heterocyclic Compounds

- Starting Material for Various Compounds : Soliman et al. (2010) used 3-(4-Phenyl) benzoyl propionic acid, a related compound, as the starting material for synthesizing various heterocyclic compounds such as furanones, pyrrolinones, and quinazolinones. This study illustrates the compound's role in forming diverse chemical structures (Soliman, Bakeer, & Attia, 2010).

Safety And Hazards

This section would detail any known hazards associated with the compound, as well as appropriate safety precautions when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.

Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!

properties

IUPAC Name |

2-benzamido-3-(furan-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKRSRYSRYRMTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353387 |

Source

|

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

CAS RN |

70984-54-2 |

Source

|

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)